molecular formula C7H8F2N2O2 B2860333 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1855889-61-0

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2860333
CAS No.: 1855889-61-0
M. Wt: 190.15
InChI Key: JBPKQXOSXIDHAL-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, as well as an acetic acid moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, also known as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells.

Mode of Action

This compound acts by inhibiting succinate dehydrogenase (SDH) . By binding to SDH, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption leads to a decrease in cellular respiration and energy production.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the mitochondrial respiratory chain . These are essential pathways for energy production in cells. The downstream effects include a decrease in ATP production, leading to energy deprivation in cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve energy deprivation in cells due to the inhibition of SDH . This can lead to cell death, particularly in cells with high energy demands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the ethyl ester of difluoroacetoacetic acid. This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .

Industrial Production Methods

For large-scale production, the synthesis process has been optimized to improve yield and reduce costs. Industrial methods often involve the use of inexpensive and readily available raw materials, as well as catalysts to enhance reaction efficiency. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals.

Biology

It can be used to design inhibitors for specific enzymes, such as succinate dehydrogenase, which plays a crucial role in cellular respiration .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, making them valuable candidates for drug development .

Industry

Industrially, the compound is used in the production of fungicides that protect crops from various fungal diseases. Its effectiveness as a fungicide is attributed to its ability to inhibit succinate dehydrogenase, disrupting the energy production in fungal cells .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and also acts as a succinate dehydrogenase inhibitor.

    Benzovindiflupyr: A commercial fungicide with a similar pyrazole structure and difluoromethyl group.

    Fluxapyroxad: Another fungicide that shares the pyrazole ring and difluoromethyl substitution.

Uniqueness

What sets 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid apart from these similar compounds is the presence of the acetic acid moiety, which can influence its solubility, reactivity, and overall biological activity. This unique structural feature allows for the development of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPKQXOSXIDHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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